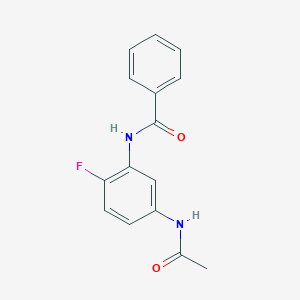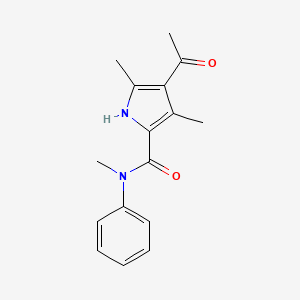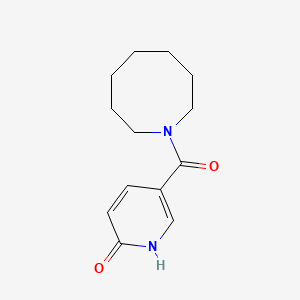
N-(5-acetamido-2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetamido-2-fluorophenyl)benzamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). AFN-1252 belongs to a new class of antibiotics called FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.
作用机制
AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway. FabI catalyzes the last step in the biosynthesis of fatty acids, which is essential for bacterial survival. AFN-1252 binds to the active site of FabI and inhibits its activity, leading to a decrease in the production of fatty acids and ultimately bacterial death.
Biochemical and Physiological Effects:
AFN-1252 has been shown to have potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. In addition, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections. However, AFN-1252 has also been shown to have some cytotoxicity towards human cells, highlighting the need for further studies to evaluate its safety and efficacy.
实验室实验的优点和局限性
AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis.
未来方向
AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide. Moreover, AFN-1252 could be used in combination with other antibiotics to enhance their efficacy and reduce the development of resistance. Furthermore, AFN-1252 could be modified to improve its pharmacokinetic properties and reduce its cytotoxicity towards human cells. Finally, AFN-1252 could be used as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Conclusion:
In conclusion, AFN-1252 is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids and ultimately bacterial death. AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis. AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide, and as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
合成方法
AFN-1252 was first synthesized by scientists at Affinium Pharmaceuticals in 2007. The synthesis involves a series of chemical reactions, including the reaction of 2-fluoro-5-nitrobenzoic acid with acetic anhydride to form 2-fluoro-5-acetamidobenzoic acid, which is then coupled with 5-amino-2-chlorobenzamide to form AFN-1252. The synthesis of AFN-1252 is a multi-step process that requires expertise in organic chemistry.
科学研究应用
AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. Studies have shown that AFN-1252 inhibits the bacterial fatty acid biosynthesis pathway by targeting the FabI enzyme, which is essential for bacterial survival. AFN-1252 has been shown to have potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Moreover, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections.
属性
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFOZZWNZQNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)

![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)



![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)



![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)